4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method includes the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzothiadiazine derivatives.
Scientific Research Applications
4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its cardiovascular and hypertensive effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with ATP-sensitive potassium channels . By opening these channels, it can influence various physiological processes, including insulin release and cardiovascular function. The molecular targets and pathways involved include the modulation of potassium ion flow across cell membranes, which can affect cellular excitability and function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxides: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Pyridothiadiazine 1,1-dioxides: These analogs also act as ATP-sensitive potassium channel openers.
Uniqueness
4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H10N2O4S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
RNHUENANARFYJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.